![molecular formula C16H23N5O2 B2639604 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1796969-17-9](/img/structure/B2639604.png)
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as PF-06840003 and is primarily used as a tool compound for studying the biological effects of protein arginine methyltransferase 5 (PRMT5) inhibition.
Scientific Research Applications
Soluble Epoxide Hydrolase Inhibition
Compounds with a structure similar to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). Notably, these inhibitors have shown significant improvements in pharmacokinetic parameters and potency compared to earlier sEH inhibitors. For instance, certain inhibitors demonstrated a remarkable increase in potency and bioavailability, presenting a promising therapeutic potential for reducing inflammatory pain (Rose et al., 2010).
Acetylcholinesterase Inhibition
A series of compounds structurally related to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea have been synthesized and evaluated for their antiacetylcholinesterase activity. These studies aimed to optimize the spacer length between pharmacophoric units and to assess compounds with greater conformational flexibility. The results highlighted the compatibility of certain spacers with high inhibitory activities, suggesting potential applications in treating conditions associated with acetylcholinesterase malfunction (Vidaluc et al., 1995).
Anticancer Drug Synthesis
Derivatives of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea serve as intermediates in synthesizing small molecule anticancer drugs. A notable example is the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, highlighting the importance of these compounds in the pharmaceutical industry for developing effective anticancer therapies (Zhang et al., 2019).
Synthesis of Novel Compounds
The compound and its derivatives have been used as substrates or intermediates in synthesizing a variety of novel chemical entities. These synthesized compounds, featuring distinct structural frameworks and functionalities, have been evaluated for various biological activities, further broadening the scope of research and potential applications in different scientific domains (Zhang et al., 2000).
properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-23-10-7-19-16(22)20-12-13-4-8-21(9-5-13)15-14(11-17)3-2-6-18-15/h2-3,6,13H,4-5,7-10,12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYPCJGXXSQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.